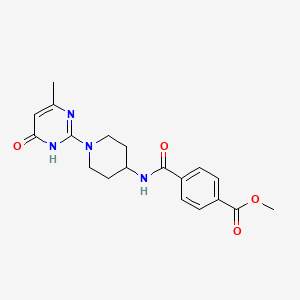

Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

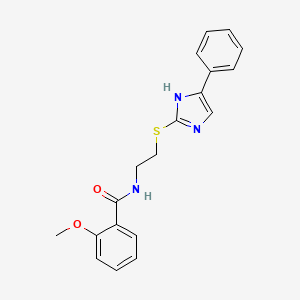

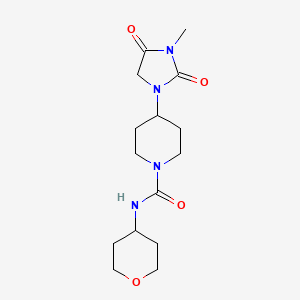

“Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate” is a chemical compound that has been studied for its potential in the treatment of castration-resistant prostate cancer. It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihydropyrimidine ring . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis

The compound has been found to react with various amines and hydrazine hydrate . When reacted with hydrazine hydrate, it produces 2-hydrazinyl-6-methylpyrimidin-4(3H)-one . Heating of the compound with aniline in boiling ethanol results in substitution of the R-sulfanyl group with the formation of 2-anilinopyrimidine .Scientific Research Applications

- The synthesis of 3,4-dihydropyrimidinones (DHPMs), including LaSOM® 293, has been an area of active research. DHPMs exhibit diverse pharmacological effects, making them valuable candidates for drug development .

- Monastrol, a DHPM, acts as a kinesin-5 inhibitor involved in mitotic cell division. Inhibition of this enzyme leads to cell cycle arrest and cellular apoptosis .

- LaSOM® 293 is synthesized via the Biginelli reaction, which is an acid-catalyzed, three-component reaction. It involves an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) to form highly functionalized heterocycles .

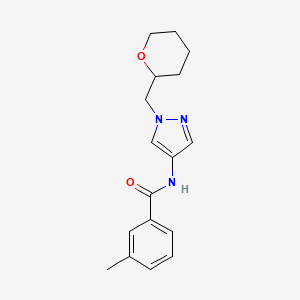

- The compound’s structure includes a triazole ring, which contributes to its unique properties .

- Researchers have explored modifications to the Biginelli reaction to enhance yield and selectivity. LaSOM® 293’s synthesis exemplifies such optimization .

- Its tetrahydropyrimidine core and phenyl-triazole moiety offer opportunities for further structural modifications to fine-tune biological activity .

- Understanding the pharmacophoric features of LaSOM® 293 can guide drug design. Researchers investigate how specific functional groups contribute to its activity .

Anticancer Properties

Heterocyclic Chemistry

Drug Design and Optimization

Pharmacophore Studies

Mechanism of Action

Future Directions

The compound has shown potential in the treatment of castration-resistant prostate cancer, suggesting that it could be further explored for its therapeutic potential. Additionally, its reactions with various amines and hydrazine hydrate could be further investigated to produce new compounds with potential biological activities .

properties

IUPAC Name |

methyl 4-[[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-12-11-16(24)22-19(20-12)23-9-7-15(8-10-23)21-17(25)13-3-5-14(6-4-13)18(26)27-2/h3-6,11,15H,7-10H2,1-2H3,(H,21,25)(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUXFHURHDZMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2806623.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-hydroxyphenyl)acetamide](/img/structure/B2806629.png)

![2-(3-Fluorophenyl)-2-[methyl({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl})amino]acetamide](/img/structure/B2806631.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806643.png)